molecular formula C18H21N3O2 B11797858 Benzyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate

Benzyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11797858
M. Wt: 311.4 g/mol
InChI Key: QBMPZEKLHLXIQW-UHFFFAOYSA-N
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Description

Benzyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a benzyl carboxylate group at the 1-position of the piperidine ring and a 2-aminopyridin-3-yl substituent at the 2-position.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

benzyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H21N3O2/c19-17-15(9-6-11-20-17)16-10-4-5-12-21(16)18(22)23-13-14-7-2-1-3-8-14/h1-3,6-9,11,16H,4-5,10,12-13H2,(H2,19,20)

InChI Key

QBMPZEKLHLXIQW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Halogen/Magnesium Exchange and Ketone Addition

The synthesis begins with fluorenylmethyl N-(5-bromopyridine-2-yl)carbamate, which undergoes halogen/magnesium exchange with isopropyl magnesium chloride-lithium chloride to form a Grignard reagent. This reagent adds to N-benzyloxycarbonyl-4-piperidone (instead of tert-butyloxycarbonyl-4-piperidone) at 5–20°C in anhydrous 2-methyltetrahydrofuran (2-MeTHF), yielding 4-(6-fluorenylformamido-3-pyridyl)-4-hydroxy-N-benzyloxycarbonylpiperidine.

Critical Parameters :

  • Temperature control (<20°C) prevents side reactions.

  • Anhydrous conditions ensure Grignard stability.

  • Substituting benzyl for tert-butyl requires adjusting steric and electronic effects during nucleophilic addition.

Reductive Deoxygenation and Deprotection

The hydroxyl group in the intermediate is reduced using triethylsilane (Et3SiH) and boron trifluoride diethyl etherate (BF3·OEt2) at −10 to −5°C. Subsequent alkaline hydrolysis (e.g., aqueous piperidine) removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group, yielding the final product.

Optimization Insights :

  • Catalyst : BF3·OEt2 enhances silane reactivity, enabling selective reduction without disturbing the benzyl carbamate.

  • Solvent System : A mix of acetonitrile and dichloromethane balances solubility and reaction kinetics.

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity
Grignard Addition2-MeTHF, 5–10°C, 3 h91.1%98.7%
Reductive DeoxygenationEt3SiH, BF3·OEt2, −10°C, 2 h89.3%99.5%
DeprotectionPiperidine/H2O, 20–25°C, 2 h95%99.2%

Alternative Routes via Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Aminopyridine Incorporation

A boronic ester derivative of piperidine (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) can undergo Suzuki coupling with 3-bromo-2-aminopyridine. After coupling, hydrogenation of the dihydropyridine ring and benzyloxycarbonyl protection yields the target compound.

Advantages :

  • Leverages commercial availability of boronic esters.

  • Avoids sensitive Grignard reagents.

Challenges :

  • Requires palladium catalysts (e.g., Pd(PPh3)4), increasing cost.

  • Competing side reactions may reduce yields in sterically hindered systems.

Buchwald-Hartwig Amination

Direct amination of 3-bromopyridine with a piperidine intermediate (e.g., benzyl 2-(piperidin-2-yl)piperidine-1-carboxylate) using a palladium/Xantphos catalyst system offers a streamlined pathway. However, this method is less explored due to difficulties in regioselectivity and catalyst poisoning by the aminopyridine moiety.

Protecting Group Strategies

Benzyloxycarbonyl (Cbz) vs. tert-Butoxycarbonyl (Boc)

While the patent uses Fmoc and Boc groups, substituting Boc with Cbz introduces distinct challenges:

  • Cbz Stability : Requires hydrogenolysis for deprotection, incompatible with reducible functionalities.

  • Boc Compatibility : Acid-labile, enabling orthogonal deprotection in multi-step syntheses.

Table 2: Protecting Group Comparison

GroupDeprotection MethodCompatibility with Aminopyridine
CbzH2/Pd-CLimited (risk of ring reduction)
BocTFA or HClHigh
FmocPiperidineHigh

Solvent and Temperature Optimization

Grignard Reaction Solvents

  • 2-MeTHF : Preferred over THF for higher boiling point and improved moisture tolerance.

  • Ether Alternatives : Diethyl ether is avoided due to peroxide formation risks.

Reduction Step Solvents

A dichloromethane/acetonitrile mix (2:1 v/v) achieves optimal solubility for both the silane and intermediate, facilitating faster reaction rates.

Analytical and Purification Techniques

Chromatography

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients removes polar byproducts.

  • Preparative HPLC : Used for final purification (20→50% acetonitrile/water over 20 min) to achieve >99% purity.

Crystallization

Methyl tert-butyl ether (MTBE) reflux recrystallization eliminates residual triethylsilane and boron trifluoride adducts, enhancing purity to >98%.

Scalability and Industrial Considerations

Cost Analysis

  • Grignard Route : Low catalyst costs but requires stringent anhydrous conditions.

  • Suzuki Coupling : Higher Pd costs offset by milder conditions and scalability.

Environmental Impact

  • Solvent Recovery : 2-MeTHF and acetonitrile are prioritized for recyclability.

  • Waste Streams : BF3·OEt2 necessitates neutralization before disposal.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. Transesterification reactions with alcohols are also feasible in the presence of catalysts.

Reaction TypeConditionsProductYieldReference
Acid Hydrolysis6 M HCl, reflux (8–12 h)2-(2-Aminopyridin-3-yl)piperidine-1-carboxylic acid75–80%
Base Hydrolysis1 M NaOH, 60°C (4 h)Sodium 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate85%
TransesterificationMethanol, H<sub>2</sub>SO<sub>4</sub> (cat.), 50°C (6 h)Methyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate70%

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, while transesterification involves alcohol-mediated substitution of the benzyloxy group.

Aminopyridine Functionalization

The 2-aminopyridine moiety participates in alkylation, acylation, and coupling reactions. These modifications enhance the compound’s bioactivity or enable conjugation with other molecules.

Reaction TypeReagents/ConditionsProductKey ObservationsReference
AlkylationBenzyl chloride, K<sub>2</sub>CO<sub>3</sub>, MeCN, 50°C (12 h)N-Benzyl-3-(piperidine-2-yl)pyridin-2-amineImproved solubility in organic solvents
AcylationAcetyl chloride, pyridine (base), RT (4 h)N-Acetyl-3-(piperidine-2-yl)pyridin-2-amineStabilizes the amine against oxidation
Photocatalytic CouplingIr[dF(CF<sub>3</sub>)ppy]<sub>2</sub>(dtbbpy)PF<sub>6</sub>, NiCl<sub>2</sub>, visible light (10 h)Cross-coupled products with aryl halidesHigh regioselectivity under mild conditions

Mechanistic Insight : Alkylation and acylation occur at the primary amine of the pyridine ring. Photocatalytic coupling leverages nickel-catalyzed C–N bond formation under visible light .

Piperidine Ring Modifications

The piperidine ring undergoes substitution and ring-opening reactions, often influenced by steric and electronic factors.

Reaction TypeConditionsProductYieldReference
N-DeprotectionH<sub>2</sub>/Pd-C, EtOH, RT (2 h)2-(2-Aminopyridin-3-yl)piperidine90%
Ring ExpansionPhosgene, THF, –10°C (3 h)Azepane derivative65%

Mechanistic Insight : Hydrogenolysis removes the benzyl group, while ring expansion involves CO insertion via a carbamate intermediate .

Stability and Storage Considerations

  • Thermal Stability : Decomposes above 200°C; store at –20°C under inert gas.

  • Light Sensitivity : Degrades under UV light; amber vials recommended for long-term storage .

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment:
Benzyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate has shown promise in the realm of oncology. Research indicates that compounds with similar structures exhibit significant biological activities, particularly in inhibiting tyrosine kinases such as c-MET and ALK, which are implicated in tumor growth and metastasis. Studies have demonstrated that this compound can effectively inhibit these kinases, potentially leading to therapeutic effects against various cancers.

2. Neurological Disorders:
The compound's ability to interact with cholinesterase enzymes positions it as a potential candidate for treating neurodegenerative diseases like Alzheimer's disease. By inhibiting these enzymes, this compound may enhance acetylcholine levels in the brain, which could improve cognitive function .

3. Prodrug Strategies:
Recent studies have explored prodrug strategies for enhancing the bioavailability of tyrosine kinase inhibitors like crizotinib. This compound could serve as a scaffold for designing sensitive prodrugs that improve pharmacokinetics while maintaining therapeutic efficacy .

Molecular Docking Studies:
Molecular docking studies have been employed to predict how this compound interacts with proteins like c-MET and ALK. These studies help elucidate the mechanism of action and guide further modifications to improve efficacy.

Enzyme Modulation:
The compound has shown potential in modulating enzyme activity through selective binding to active sites or allosteric sites, influencing numerous biochemical processes relevant to cancer and neurodegenerative diseases .

Anticancer Activity Assessment

Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cells, indicating potential use as anticancer agents. A study demonstrated that specific derivatives could significantly reduce cell viability in various cancer cell lines, showcasing their therapeutic potential.

Neuroprotective Effects

In neurological studies, this compound's ability to inhibit cholinesterase activity was assessed using in vitro models. Results indicated that it could enhance acetylcholine levels significantly, suggesting its potential application in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of Benzyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare benzyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate with structurally related compounds, focusing on substituents, molecular properties, and safety profiles.

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound* Not provided C₁₈H₂₀N₃O₂ ~310.38 (calculated) 2-aminopyridin-3-yl (piperidine-2-position) Hypothesized to exhibit hydrogen-bonding capacity; potential biological activity
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.30 4-amino (piperidine-4-position) Limited toxicological data; requires cautious handling
Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate 1352534-68-9 C₁₈H₁₉ClN₂O₂ 330.81 2-chloropyridin-3-yl (piperidine-2-position) Chlorine substituent may enhance stability or serve as a leaving group for synthesis
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Not provided C₁₈H₂₃NO₄ 317.38 3-ethoxy-3-oxopropyl (piperidine-4-position) No known hazards per GHS; safer handling profile
(2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate 244056-94-8 C₁₇H₂₁NO₃ 299.36 Allyl and hydroxy groups (piperidine-2,3-positions) Stereochemistry may influence biological interactions; discontinued availability

Key Structural and Functional Differences

Substituent Position and Type: The target compound’s 2-aminopyridin-3-yl group contrasts with the 4-aminopiperidine in and the 4-ethoxypropionyl group in . The chlorine atom in vs. the amino group in the target compound impacts reactivity: chlorine may act as a leaving group, while the amino group enables hydrogen bonding.

Safety Profiles: Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological data, necessitating stringent safety protocols. In contrast, the ethoxypropionyl derivative is labeled as low hazard.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~310 vs. 330.81 for ) may improve solubility, a critical factor in drug absorption.

Research Findings and Limitations

  • Gaps in Data : Direct studies on the target compound are absent in the evidence, necessitating extrapolation from analogs.
  • Safety and Handling : Variability in hazard classification (e.g., vs. ) underscores the need for substituent-specific safety evaluations.

Biological Activity

Benzyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a 2-(2-aminopyridin-3-yl) moiety. This structural arrangement suggests potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes within biological systems. The compound may modulate enzyme activity, influencing various metabolic pathways. For instance, studies indicate that similar compounds can act as indirect activators of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism regulation .

Antihistaminic Activity

Research has demonstrated that derivatives containing the 2-aminopyridine structure exhibit antihistaminic properties. In studies using guinea pig trachea, these compounds showed significant effects in reducing bronchoconstriction induced by histamine . The mechanism likely involves antagonism at histamine receptors or modulation of bronchial smooth muscle tone.

Anticancer Potential

Several studies have reported that aminopyridine derivatives can inhibit the activity of TAM family kinases, which are implicated in oncogenic signaling pathways. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells . The exact IC50 values and efficacy vary among different derivatives, indicating the importance of structural modifications for enhanced potency.

In Vivo Studies

A notable study evaluated the in vivo effects of related compounds on guinea pigs, measuring the protective effects against histamine-induced bronchospastic responses. The results indicated a significant percentage of protection compared to controls, suggesting potential therapeutic applications in treating allergic reactions or asthma .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on related compounds to optimize their potency and pharmacokinetic properties. For example, modifications at specific positions on the piperidine ring have been shown to enhance activity against cancer cell lines while improving solubility and metabolic stability .

Data Tables

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 (µM)Reference
This compoundAntihistaminicTBD
Compound ATAM Kinase Inhibitor0.018
Compound BAMPK Activator0.011

Case Studies

  • Antihistaminic Activity Study : In an experimental setup involving guinea pigs, the compound was administered alongside histamine to evaluate its protective effects against bronchoconstriction. The results showed a significant delay in the onset of bronchospastic responses, highlighting its potential as an antihistamine .
  • Cancer Cell Line Inhibition : A series of related compounds were tested against various cancer cell lines, demonstrating varying degrees of inhibition. Compounds with structural similarities to this compound exhibited promising anticancer activity through AMPK activation and TAM kinase inhibition .

Q & A

Q. What are the critical safety protocols for handling Benzyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

  • First Aid Measures : Immediate flushing of eyes (10–15 minutes with water) and skin (15 minutes with soap/water) is required upon exposure. Ingestion mandates mouth rinsing (if conscious) and medical consultation .
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Local exhaust ventilation is recommended to minimize inhalation risks .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers and moisture .

Q. How is this compound synthesized in initial steps?

Methodological Answer:

  • Coupling Reactions : React 2-(methylsulfonyl)pyrimidine-4-carboxylic acid with benzyl 4-(aminomethyl)piperidine-1-carboxylate in DMF at 100°C using cesium carbonate as a base. Monitor reaction progress via TLC .
  • Purification : Post-reaction, extract with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via silica gel chromatography (50–100% ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR verify piperidine ring substitution patterns and benzyl group integration .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

  • Chiral Catalysis : Use (R)-Me-CBS catalyst with BH₃-THF in THF to reduce ketone intermediates (e.g., benzyl (S)-2-(2-oxopropyl)piperidine-1-carboxylate). Monitor enantiomeric excess via chiral HPLC .
  • Optimization : Adjust reaction temperature (0–25°C) and catalyst loading (5–10 mol%) to enhance stereoselectivity (e.g., >90% ee) .

Q. How should researchers address contradictions in toxicological data for this compound?

Methodological Answer:

  • Risk Assessment : Conduct acute toxicity assays (e.g., OECD 423) for oral, dermal, and inhalation exposure, as existing SDSs report incomplete data .
  • In Silico Modeling : Predict toxicity using QSAR tools (e.g., TEST software by EPA) to identify potential mutagenicity or organ toxicity .
  • Controlled Studies : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps .

Q. What strategies optimize coupling reactions involving the aminopyridine moiety?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the 2-aminopyridine group .
  • Base Optimization : Test cesium carbonate vs. potassium carbonate to improve yields (e.g., Cs₂CO₃ increases deprotonation efficiency in DMF) .
  • Microwave Assistance : Reduce reaction time (2–4 hours vs. 12 hours) by employing microwave irradiation (150°C, 300 W) .

Q. How can crystallography resolve steric effects in derivatives of this compound?

Methodological Answer:

  • X-ray Diffraction : Use ORTEP-3 (Windows GUI) to model molecular packing and steric hindrance from substituents (e.g., propyl groups at C2) .
  • Comparative Analysis : Compare crystal structures of analogs (e.g., benzyl 4-oxo-2-propylpiperidine-1-carboxylate vs. methyl-substituted derivatives) to assess conformational flexibility .

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